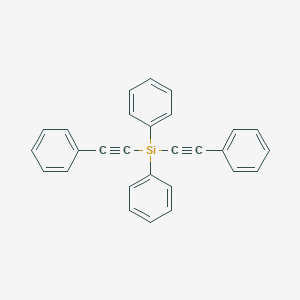

Diphenylbis(phenylethynyl)silane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diphenyl-bis(2-phenylethynyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20Si/c1-5-13-25(14-6-1)21-23-29(27-17-9-3-10-18-27,28-19-11-4-12-20-28)24-22-26-15-7-2-8-16-26/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBVOORFIXBLFFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#C[Si](C#CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30410431 | |

| Record name | Silane, diphenylbis(phenylethynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30410431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18784-61-7 | |

| Record name | Silane, diphenylbis(phenylethynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30410431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIS(PHENYLETHYNYL)DIPHENYLSILANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of Diphenylbis(phenylethynyl)silane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylbis(phenylethynyl)silane (DPBPS) is an organosilicon compound of significant interest due to its unique molecular architecture, which imparts exceptional thermal stability and desirable optoelectronic properties.[1] This guide provides a comprehensive overview of the synthesis and characterization of DPBPS, grounded in established chemical principles and field-proven methodologies. We will explore the prevalent synthetic strategy, the Sonogashira cross-coupling reaction, detailing its mechanism and a robust experimental protocol. Furthermore, a thorough characterization workflow is presented, outlining the expected outcomes from spectroscopic and analytical techniques essential for structural verification and purity assessment. This document is intended to serve as a practical and authoritative resource for researchers engaged in materials science, organic electronics, and advanced polymer chemistry.[1][2]

Introduction: The Significance of this compound

This compound is a tetra-substituted silane featuring two phenyl and two phenylethynyl groups attached to a central silicon atom. This structure is not merely an academic curiosity; its rigid, conjugated framework is the source of its utility. The presence of the silicon atom and the π-conjugated system of the phenylethynyl moieties contribute to enhanced thermal stability and mechanical strength.[1] These characteristics make DPBPS a valuable building block in several advanced applications:

-

High-Performance Polymers: It serves as a monomer or cross-linking agent for creating advanced polymers and composites with high thermal resistance, crucial for the electronics and aerospace industries.[1]

-

Organic Electronics: The compound is utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics, where it can improve device efficiency and operational stability.[1]

-

Nanotechnology: DPBPS plays a role in developing functionalized nanomaterials, including surfaces for sensors and catalysts.[1]

-

Photonics: Its optical properties are harnessed in the investigation of photonic devices for light manipulation and signal processing.[1]

Understanding the synthesis and rigorous characterization of this molecule is paramount to leveraging its full potential in these innovative fields.

Synthesis via Sonogashira Cross-Coupling

The most efficient and widely adopted method for synthesizing arylalkynes like DPBPS is the Sonogashira cross-coupling reaction.[3][4] This choice is deliberate; the reaction is renowned for its reliability, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for complex molecule synthesis.[4][5]

The core transformation involves the coupling of a terminal alkyne (phenylacetylene) with an organohalide (dichlorodiphenylsilane) in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[4][5]

Synthetic Scheme

The overall reaction to form this compound is illustrated below.

Caption: Overall reaction for the synthesis of DPBPS.

The 'Why': Mechanistic Insight into the Sonogashira Reaction

To ensure reproducibility and troubleshoot potential issues, understanding the underlying mechanism is critical. The Sonogashira reaction proceeds via two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[3][4]

Caption: The interconnected Palladium and Copper catalytic cycles.

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with dichlorodiphenylsilane (R¹-X) to form a Pd(II) complex.[3]

-

Copper Cycle: Concurrently, the copper(I) salt reacts with phenylacetylene (H-C≡CR²) in the presence of the amine base to form a copper acetylide intermediate.[3][4] This step is crucial as it activates the alkyne.

-

Transmetalation: The copper acetylide transfers the phenylethynyl group to the Pd(II) complex, displacing the halide. This is the key C-C bond-forming step.

-

Reductive Elimination: The newly formed organic groups on the palladium center couple and are eliminated, yielding the final product, this compound, and regenerating the active Pd(0) catalyst to continue the cycle.[3]

Detailed Experimental Protocol

This protocol is a self-validating system; adherence to the steps followed by the characterization detailed in Section 3 will confirm a successful synthesis.

Materials & Reagents:

| Reagent/Material | Formula | M.W. | Amount (Example) | Moles |

| Dichlorodiphenylsilane | C₁₂H₁₀Cl₂Si | 253.20 | 2.53 g | 10 mmol |

| Phenylacetylene | C₈H₆ | 102.14 | 2.25 g (2.44 mL) | 22 mmol |

| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 70 mg | 0.1 mmol |

| Copper(I) Iodide | CuI | 190.45 | 38 mg | 0.2 mmol |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 5.6 mL | 40 mmol |

| Toluene, Anhydrous | C₇H₈ | 92.14 | 100 mL | - |

Procedure:

-

Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen/argon inlet. Maintaining an inert atmosphere is critical to prevent oxidative side reactions of the catalysts.

-

Reagent Addition: To the flask, add dichlorodiphenylsilane (10 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.01 eq), and copper(I) iodide (0.02 eq).

-

Solvent and Amine Addition: Add anhydrous toluene (100 mL) and triethylamine (4 eq) via syringe. The amine acts as both the base to deprotonate the alkyne and a scavenger for the HCl byproduct.

-

Alkyne Addition: Slowly add phenylacetylene (2.2 eq) to the stirring solution at room temperature. A slight excess of the alkyne ensures the complete consumption of the dichlorodiphenylsilane.

-

Reaction: Heat the reaction mixture to 70°C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting dichlorodiphenylsilane spot has disappeared.

-

Work-up:

-

Cool the mixture to room temperature. A precipitate of triethylamine hydrochloride will be visible.

-

Filter the mixture through a pad of Celite to remove the salt and catalyst residues.

-

Wash the organic filtrate with a saturated aqueous solution of NH₄Cl (2 x 50 mL) and then with brine (1 x 50 mL).[6]

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude solid is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield DPBPS as a white to off-white crystalline solid.[1]

Comprehensive Characterization

Confirming the identity and purity of the synthesized product is a non-negotiable step in scientific research. A multi-technique approach is required.

Caption: A logical workflow for the characterization of DPBPS.

Physical Properties

A sharp melting point range is a primary indicator of purity.

| Property | Expected Value | Source |

| Appearance | White to off-white crystal | [1] |

| Melting Point | 79 - 83 °C | [1] |

| Molecular Formula | C₂₈H₂₀Si | [1][7] |

| Molecular Weight | 384.55 g/mol | [1][7][8] |

Spectroscopic and Spectrometric Data

The combination of NMR and Mass Spectrometry provides unambiguous structural confirmation.

Table of Expected Spectroscopic Data:

| Technique | Expected Chemical Shifts (δ) / m/z | Notes & Interpretation |

| ¹H NMR (CDCl₃) | δ ≈ 7.30-7.80 ppm (m, 20H) | The aromatic protons on the four phenyl rings will appear as a complex multiplet in this region. Integration should confirm the presence of 20 protons.[6][9] |

| ¹³C NMR (CDCl₃) | δ ≈ 128-136 ppmδ ≈ 90-110 ppm | Multiple signals are expected in the aromatic region for the non-equivalent carbons. Two distinct signals are expected for the sp-hybridized alkyne carbons. |

| ²⁹Si NMR (CDCl₃) | δ ≈ -10 to -40 ppm | A single resonance is expected in the characteristic range for tetra-substituted aryl/alkynyl silanes, confirming the silicon environment.[6][10] |

| Mass Spec. (EI) | m/z = 384 [M]⁺ | The molecular ion peak should be observed at m/z corresponding to the molecular weight. High-Resolution MS (HRMS) can confirm the exact mass. |

X-ray Crystallography

For definitive, publication-quality structural proof, single-crystal X-ray diffraction is the gold standard. Growing suitable single crystals (e.g., by slow evaporation from a solvent like acetonitrile or hexane) allows for the precise determination of bond lengths, bond angles, and the three-dimensional packing of the molecule in the solid state.[11][12] This technique provides irrefutable evidence of the synthesized structure.

Conclusion

The synthesis of this compound via the Sonogashira cross-coupling reaction is a robust and reliable method, accessible to researchers with a standard organic chemistry laboratory setup. The power of this synthetic tool lies in its efficiency and the mild conditions under which it operates. A rigorous characterization workflow, combining physical measurements with spectroscopic techniques like NMR and mass spectrometry, is essential to validate the identity and purity of the final product. By understanding both the "how" of the experimental protocol and the "why" of the underlying reaction mechanism, researchers can confidently synthesize and utilize this versatile molecular building block for pioneering advancements in materials science and beyond.

References

-

Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Retrieved from Gelest Inc. Technical Library. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from Chemistry LibreTexts. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. Retrieved from Organic Chemistry Portal. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI). Retrieved from The Royal Society of Chemistry. [Link]

-

National Institute of Standards and Technology. (n.d.). Silane, diphenyl-. Retrieved from NIST Chemistry WebBook. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from Organic Chemistry Portal. [Link]

-

American Chemical Society. (n.d.). Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. Retrieved from ACS Publications. [Link]

-

ResearchGate. (n.d.). Synthesis and Structural Diversity of Triaryl(phenylethyl)silanes. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). 1. 59.6 MHz 29 Si{ 1 H} NMR spectrum (upper insert) of the.... Retrieved from ResearchGate. [Link]

-

National Institute of Standards and Technology. (n.d.). Silane, phenyl-. Retrieved from NIST Chemistry WebBook. [Link]

-

MassBank. (2008). TRIMETHYL(PHENYLETHYNYL)SILANE; EI-B; MS. Retrieved from MassBank. [Link]

- Google Patents. (n.d.). CN105801611A - Methods for preparing phenyl silane and diphenyl silane.

-

MDPI. (2023). Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. Retrieved from MDPI. [Link]

-

ResearchGate. (2025). Modeling and X-ray Diffraction Investigation of the Crystal Structure of 1,1-Diphenyl-3-Methyl-6,7-Dimethoxy-1,3-Dihydroisobenzofuran. Retrieved from ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. rsc.org [rsc.org]

- 7. labsolu.ca [labsolu.ca]

- 8. BIS(PHENYLETHYNYL)DIPHENYLSILANE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

"photophysical properties of Diphenylbis(phenylethynyl)silane"

An In-depth Technical Guide to the Photophysical Properties of Diphenylbis(phenylethynyl)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile organosilicon compound characterized by a central silicon atom bonded to two phenyl groups and two phenylethynyl groups.[1] Its unique molecular architecture, featuring a combination of rigid acetylenic rods and bulky phenyl substituents, imparts significant thermal stability and mechanical strength.[1] These properties make it a valuable component in the development of advanced materials.[1][2] This guide provides a comprehensive overview of the core photophysical properties of this compound, details the experimental methodologies for their characterization, and discusses the implications of these properties for its applications in fields such as organic electronics, polymer chemistry, and nanotechnology.[1]

Molecular Structure and Electronic Properties

The photophysical behavior of this compound is intrinsically linked to its electronic structure. The molecule consists of a central tetrahedral silicon atom which disrupts the π-conjugation between the four aromatic substituents. The primary chromophores are the phenylethynyl units, which are responsible for the molecule's absorption and emission characteristics. The electronic structure of related phenylsilanes has been investigated using quantum chemical calculations and X-ray emission spectroscopy, which provide insights into the molecular orbitals involved in electronic transitions.[3][4]

Caption: Molecular structure of this compound.

The fundamental photophysical processes that organic molecules undergo upon light absorption can be visualized using a Jablonski diagram. This includes excitation to a singlet excited state (S₁), followed by relaxation through radiative (fluorescence) or non-radiative pathways such as internal conversion and intersystem crossing to a triplet state (T₁).[5]

Caption: Simplified Jablonski diagram of key photophysical processes.

Core Photophysical Parameters

A thorough characterization of a photoluminescent compound involves measuring its UV-vis absorption spectrum, photoluminescence spectrum, photoluminescence quantum yield, and excited-state lifetime.[6]

| Property | Symbol | Description | Typical Value Range (for similar chromophores) |

| Absorption Maximum | λabs | Wavelength(s) at which the molecule absorbs light most strongly. | 300 - 400 nm |

| Molar Absorptivity | ε | A measure of how strongly the molecule absorbs light at a given wavelength. | 10,000 - 100,000 M-1cm-1 |

| Emission Maximum | λem | Wavelength at which the molecule's fluorescence intensity is highest. | 400 - 550 nm |

| Stokes Shift | Δν | The difference in energy (or wavelength) between the absorption and emission maxima. | 20 - 100 nm |

| Quantum Yield | ΦPL | The ratio of photons emitted to photons absorbed. | 0.1 - 1.0 |

| Fluorescence Lifetime | τf | The average time the molecule spends in the excited state before returning to the ground state via fluorescence. | 0.5 - 10 ns |

Note: The specific values for this compound must be determined experimentally using the protocols outlined below.

Experimental Characterization Workflows

Steady-State Spectroscopy: Absorbance and Fluorescence

Rationale: Steady-state measurements are the first step in photophysical characterization. UV-Vis absorption spectroscopy identifies the electronic transitions of the molecule, while fluorescence spectroscopy reveals the emission properties from the lowest-energy excited singlet state.[5][6]

Caption: Workflow for steady-state absorption and fluorescence measurements.

Detailed Protocol:

-

Sample Preparation: Dissolve a small, accurately weighed amount of this compound in a high-purity, spectroscopic-grade solvent (e.g., cyclohexane, dichloromethane, or THF). Prepare a stock solution and then create a dilution series. For fluorescence measurements, the absorbance of the sample at the excitation wavelength should be less than 0.1 to prevent inner-filter effects.[7]

-

UV-Vis Absorption Measurement:

-

Use a dual-beam spectrophotometer.

-

Fill a 1 cm pathlength quartz cuvette with the pure solvent to record a baseline.

-

Replace the solvent with the sample solution and record the absorption spectrum over the desired range (e.g., 250-500 nm).

-

Identify the wavelength of maximum absorbance (λabs).

-

-

Fluorescence Emission Measurement:

-

Use a spectrofluorometer.

-

Set the excitation wavelength to the λabs determined from the absorption spectrum.

-

Scan the emission monochromator over a range red-shifted from the excitation wavelength (e.g., 350-650 nm) to record the fluorescence spectrum.

-

Identify the wavelength of maximum emission intensity (λem).

-

Photoluminescence Quantum Yield (PLQY)

Rationale: The PLQY (ΦPL) is a critical measure of a fluorophore's efficiency. The relative method, which compares the sample's fluorescence to a well-characterized standard, is the most common approach.[6] The choice of standard is crucial; its absorption and emission profile should overlap with the sample's.

Detailed Protocol (Relative Method):

-

Standard Selection: Choose a quantum yield standard with a known ΦPL that absorbs and emits in a similar spectral region to this compound. For blue-green emitters, Quinine Sulfate in 0.1 M H₂SO₄ (ΦPL = 0.54) or 9,10-Bis(phenylethynyl)anthracene in cyclohexane (ΦPL ≈ 1.0) are common choices.[7]

-

Data Acquisition:

-

Prepare dilute solutions of both the sample and the standard, ensuring the absorbance at the excitation wavelength is below 0.1 for all solutions.

-

Measure the UV-Vis absorption spectrum for each solution.

-

Measure the fluorescence emission spectrum for each solution using the same excitation wavelength, slit widths, and instrument settings.

-

Measure the emission spectrum of a blank (pure solvent) under the same conditions to subtract any background signal.

-

-

Calculation: The quantum yield is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)

-

Where: Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Excited-State Lifetime

Rationale: The fluorescence lifetime (τf) provides insight into the dynamics of the excited state and its sensitivity to the environment. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range, making it ideal for typical organic fluorophores.[8][9][10]

Caption: Workflow for excited-state lifetime measurement using TCSPC.

Detailed Protocol:

-

Instrumentation: The core components are a high-repetition-rate pulsed light source (e.g., a picosecond diode laser or a mode-locked Ti:Sapphire laser), a sample holder, emission filters, a fast and sensitive single-photon detector, and TCSPC timing electronics.[9]

-

Data Acquisition:

-

Excite the sample (prepared as for fluorescence measurements) with the pulsed laser at a wavelength near its λabs.

-

Collect the emitted fluorescence through a monochromator or filter set at λem.

-

The TCSPC electronics measure the time delay between the laser pulse (start signal) and the detection of the first fluorescence photon (stop signal).

-

This process is repeated millions of times, building a histogram of photon arrival times, which represents the fluorescence decay profile.

-

-

Instrument Response Function (IRF): Measure the instrument's own temporal response by using a scattering solution (e.g., a dilute colloidal silica suspension) in place of the sample.

-

Data Analysis: The measured decay is a convolution of the true fluorescence decay and the IRF. Use specialized software to perform an iterative deconvolution and fit the decay data to a single or multi-exponential function to extract the lifetime value(s) (τf).[9]

Applications Driven by Photophysical Properties

The properties of this compound make it a compound of interest for several advanced applications:

-

Organic Electronics: Its high fluorescence efficiency (expected) and thermal stability are desirable for use as an emissive or host material in Organic Light-Emitting Diodes (OLEDs).[1]

-

Photonics: The molecule's optical properties can be harnessed for manipulating light and processing signals in photonic devices.[1]

-

Polymer Chemistry: It serves as a building block for advanced polymers, where its rigid structure can lead to materials with high thermal stability and specific mechanical properties.[1]

-

Sensing: The fluorescence of phenylethynyl compounds can be sensitive to the local environment, opening possibilities for its use in chemical sensors where binding events could modulate the emission output.

Conclusion

This compound is a promising material whose utility is fundamentally governed by its photophysical properties. A comprehensive understanding of its absorption, emission, quantum efficiency, and excited-state dynamics is essential for its rational implementation in technological applications. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately characterize this molecule and similar organosilicon compounds, thereby enabling the design and development of next-generation materials for electronics, photonics, and beyond.

References

- Wikipedia. Time-resolved spectroscopy.

- Chem-Impex. This compound.

- News-Medical.Net. (2020, January 17). What is Time-Resolved Fluorescence Spectroscopy?.

- THE FLEMING GROUP - Google Sites. Time-Resolved Fluorescence Techniques.

- Edinburgh Instruments.

- Beechem, J. M., & Brand, L. (1996). Time-resolved fluorescence spectroscopy. Current Opinion in Structural Biology, 6(5), 637-42.

- Dang, V. Q., & Teets, T. S. (2025).

- MySkinRecipes. This compound.

- Podgornov, F. V., et al. (2018). A study of the electronic structure of phenylsilanes by X-ray emission spectroscopy and quantum chemical calculation methods.

- Podgornov, F. V., et al. (2018). Investigation of the electronic structure of diphenylsilane using the density functional theory method and X-ray emission spectroscopy.

- Mahmoud, A. R. (2025). Photophysical and Photochemical Properties of Organic Molecules.

- OMLC. 9,10-Bis(phenylethynyl)anthracene.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]

- 7. 9,10-Bis(phenylethynyl)anthracene [omlc.org]

- 8. news-medical.net [news-medical.net]

- 9. THE FLEMING GROUP - Time-Resolved Fluorescence Techniques [sites.google.com]

- 10. edinst.com [edinst.com]

Introduction: The Pursuit of High-Temperature Performance with Silylacetylene Architectures

An In-Depth Technical Guide to the Thermal Stability of Diphenylbis(phenylethynyl)silane Derivatives

In the relentless drive for materials that can withstand extreme thermal environments, from aerospace and defense to advanced electronics and specialty coatings, organosilicon compounds have long been a cornerstone. Their inherent stability, derived from the robust silicon-oxygen or silicon-carbon backbone, offers a significant advantage over traditional organic polymers. Among these, this compound and its derivatives represent a particularly promising class of high-performance materials. The unique molecular architecture, which combines the rigidity of phenyl and phenylethynyl groups with the thermal resilience of a silane core, imparts exceptional thermal and thermo-oxidative stability.[1][2]

This technical guide provides a comprehensive overview of the thermal stability of this compound derivatives. It is intended for researchers, materials scientists, and professionals in drug development and other fields who require a deep understanding of the principles governing the high-temperature performance of these materials, the methodologies for their characterization, and the mechanisms that dictate their decomposition pathways. We will delve into the fundamental structure-property relationships, provide detailed experimental protocols for thermal analysis, explore the kinetics and mechanisms of thermal degradation, and offer a comparative analysis of various derivatives.

Section 1: The Foundation of Thermal Resilience: Structure-Property Relationships

The remarkable thermal stability of this compound derivatives is not coincidental but rather a direct consequence of their molecular structure. Several key factors contribute to their ability to resist thermal degradation:

-

Inherent Bond Strengths: The foundation of their stability lies in the high bond dissociation energies within the organosilicon framework. The silicon-carbon (Si-C) and silicon-phenyl bonds are inherently strong, requiring significant thermal energy to cleave.

-

Influence of Phenyl Groups: The presence of phenyl groups attached to the silicon atom enhances thermal stability compared to alkyl substituents. This is attributed to the greater strength of the Si-phenyl bond and the ability of the aromatic rings to delocalize energy, thus mitigating bond scission.

-

The Role of Phenylethynyl Moieties: The phenylethynyl (-C≡C-Ph) groups are critical to the high-temperature performance of these materials. The carbon-carbon triple bond is not only rigid but also serves as a reactive site for thermal curing. Upon heating, these groups can undergo complex crosslinking reactions, forming a highly stable, three-dimensional network structure without the evolution of volatile byproducts. This cured network exhibits significantly enhanced thermal stability and mechanical integrity at elevated temperatures.

-

High Char Yield: A hallmark of these materials is their high char yield upon pyrolysis. The aromatic and acetylenic components contribute to the formation of a stable, carbonaceous char layer during thermal decomposition. This char acts as an insulating barrier, protecting the underlying material from further degradation and contributing to the overall fire resistance of the system.

Section 2: A Practical Guide to Experimental Assessment of Thermal Stability

To quantify and compare the thermal stability of this compound derivatives, two primary analytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA): Quantifying Thermal Degradation

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for determining the onset of decomposition, the degradation profile, and the char yield of a material.

Experimental Protocol for TGA:

-

Instrument Preparation:

-

Ensure the TGA instrument, including the microbalance and furnace, is clean and calibrated according to the manufacturer's specifications.

-

Select an appropriate sample pan, typically made of alumina or platinum, for high-temperature analysis.

-

-

Sample Preparation:

-

Accurately weigh a small sample (typically 5-10 mg) into the tared TGA pan. A smaller sample size minimizes thermal gradients within the sample.

-

Ensure the sample is representative of the material being tested. For cured resins, a small piece of the cured material is used.

-

-

Experimental Parameters:

-

Atmosphere: For assessing inherent thermal stability, an inert atmosphere such as nitrogen or argon is used, with a typical flow rate of 20-50 mL/min. To evaluate thermo-oxidative stability, dry air is used as the purge gas.

-

Temperature Program: A common method is a dynamic heating ramp from ambient temperature to 800-1000 °C at a constant heating rate. A rate of 10 °C/min is standard for comparative studies, while slower rates can provide better resolution of decomposition events.

-

Data Acquisition: Record the sample mass, temperature, and time throughout the experiment.

-

-

Data Analysis:

-

Plot the percentage of initial mass remaining versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve), which shows the rate of mass loss as a function of temperature. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

-

Determine key parameters:

-

Onset of Decomposition (Tonset): The temperature at which significant mass loss begins.

-

Td5% and Td10%: The temperatures at which 5% and 10% mass loss occurs, respectively. These are common metrics for comparing thermal stability.

-

Char Yield: The percentage of mass remaining at the end of the experiment (e.g., at 800 °C).

-

-

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal events such as melting, crystallization, glass transitions, and curing exotherms. For this compound derivatives, DSC is particularly crucial for studying their thermal curing behavior.

Experimental Protocol for DSC:

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

-

Use hermetically sealed aluminum or copper pans to contain any potential volatiles during curing.

-

-

Sample Preparation:

-

Accurately weigh a small sample (5-10 mg) of the uncured monomer or oligomer into a DSC pan.

-

Seal the pan hermetically to prevent mass loss during the experiment.

-

-

Experimental Parameters:

-

Atmosphere: An inert atmosphere (nitrogen or argon) is typically used to prevent oxidative side reactions during curing.

-

Temperature Program: A dynamic heating scan, for example, from room temperature to 400 °C at a heating rate of 10 °C/min, is used to observe the curing exotherm.

-

Data Acquisition: Record the heat flow and temperature.

-

-

Data Analysis:

-

Plot the heat flow versus temperature. An exothermic peak will indicate the curing reaction of the phenylethynyl groups.

-

Integrate the area under the exotherm to determine the heat of curing (ΔHcure).

-

The onset temperature and the peak temperature of the exotherm provide information about the temperature range of the curing reaction. For some derivatives, this curing exotherm can be observed in the range of 345-370 °C.[1]

-

Workflow for Thermal Analysis:

Caption: Proposed free-radical decomposition pathway.

Section 4: Comparative Thermal Stability of Derivatives

The thermal stability of this compound can be further tailored by modifying its structure. Introducing different substituents on the silicon atom or the phenyl rings can influence the decomposition temperature and char yield. For instance, incorporating these silylacetylene moieties into larger oligomeric or polymeric structures, such as polyhedral oligomeric silsesquioxanes (POSS), has been shown to yield materials with exceptional thermal stability. After curing, these bis-phenylethynyl POSS materials exhibit thermal decomposition temperatures near 600 °C in a nitrogen atmosphere. [1][2]

| Compound/Derivative | Td5% (°C, N2) | Char Yield @ 800°C (N2) | Key Structural Feature |

|---|---|---|---|

| Hypothetical Cured this compound | > 550 | High | Core monomeric structure |

| Bis-phenylethynyl POSS (Cured) | ~600 [1][2] | Very High | POSS cage structure |

| Poly(propyltri(phenylethynyl))silane | > 500 (inferred) | High | Propyl group on Si |

The general trend observed is that incorporating the this compound unit into a more complex, crosslinked, or cage-like architecture further enhances its already impressive thermal stability.

Conclusion and Future Outlook

This compound and its derivatives stand out as materials with exceptionally high thermal stability, driven by their unique combination of strong silicon-carbon bonds and the crosslinking capability of their phenylethynyl groups. The methodologies of TGA and DSC are essential tools for characterizing their thermal properties, revealing high decomposition temperatures and significant char yields, which are critical for high-performance applications.

The proposed free-radical decomposition mechanism, initiated by Si-C bond cleavage and followed by complex propagation and crosslinking reactions, provides a framework for understanding their behavior at extreme temperatures. Future research should focus on obtaining precise thermal decomposition data for the parent monomer and a wider range of derivatives to build a more comprehensive structure-property database. Furthermore, detailed analysis of the decomposition products using techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would provide a more definitive understanding of the degradation pathways and help in the rational design of next-generation, ultra-high-temperature organosilicon materials.

References

-

Moore, L. M. J., Zavala, J. J., Lamb, J. T., Reams, J. T., Yandek, G. R., Guenthner, A. J., Haddad, T. S., & Ghiassi, K. B. (2018). Bis-phenylethynyl polyhedral oligomeric silsesquioxanes: new high-temperature, processable thermosetting materials. RSC Advances, 8(48), 27400–27405. [Link]

-

Moore, L. M. J., Zavala, J. J., Lamb, J. T., Reams, J. T., Yandek, G. R., Guenthner, A. J., Haddad, T. S., & Ghiassi, K. B. (2018). Bis-phenylethynyl polyhedral oligomeric silsesquioxanes: new high-temperature, processable thermosetting materials. PubMed Central. [Link]

-

Tan, D., Wang, Y., Xing, H., & Li, Z. (2012). Study of Cure Kinetics of Vinyl-tri(phenylethynyl)silane Monomer. Asian Journal of Chemistry, 24(12), 5825-5827. [Link]

-

JETIR. (2018). Synthesis and thermal degradation kinetics of poly(propyltri(phenylethynyl)) silane. JETIR, 5(11), 586-593. [Link]

-

Smith, J. D. (1965). A Kinetic Study of the Thermal Decomposition of Selected Cyclohexyl and Phenylsilanes. DTIC. [Link]

Sources

- 1. Bis-phenylethynyl polyhedral oligomeric silsesquioxanes: new high-temperature, processable thermosetting materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bis-phenylethynyl polyhedral oligomeric silsesquioxanes: new high-temperature, processable thermosetting materials - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Diphenylbis(phenylethynyl)silane: Molecular Structure and Analysis

Abstract

Diphenylbis(phenylethynyl)silane (DPES) is a fascinating organosilicon compound characterized by a central silicon atom bonded to two phenyl groups and two phenylethynyl moieties. This unique tetra-coordinate structure imparts a combination of rigidity, thermal stability, and specific electronic properties that make it a valuable building block in advanced materials science. This guide provides a comprehensive technical overview of DPES, covering its synthesis, in-depth structural analysis through spectroscopic and crystallographic methods, and its key physicochemical properties. We will explore the causality behind experimental choices and present detailed protocols to ensure scientific integrity and reproducibility. The primary focus is on its applications in polymer chemistry and optoelectronics, where its distinctive architecture leads to high-performance materials.

Introduction to this compound (DPES)

Organosilicon compounds, particularly those incorporating aromatic and acetylenic functionalities, have garnered significant interest due to their unique hybrid properties derived from both organic and inorganic components. This compound (molecular formula C₂₈H₂₀Si, molecular weight 384.55 g/mol ) is a prime example of such a molecule.[1][2] Its structure, featuring a central silicon atom, provides a tetrahedral scaffold for two phenyl and two phenylethynyl groups.[1] This arrangement is not merely a structural curiosity; the π-conjugated systems of the phenyl and phenylethynyl groups, coupled with the properties of the silicon atom, give rise to enhanced thermal stability and mechanical strength.[1]

These characteristics are crucial for the development of advanced materials. DPES is utilized as a key building block or monomer in the synthesis of high-performance polymers, as a component in organic light-emitting diodes (OLEDs), and in the fabrication of robust coatings and adhesives where its ability to form stable cross-linked networks is paramount.[1][3] This guide serves as a technical deep-dive for researchers aiming to understand and leverage the properties of DPES in their work.

Synthesis of this compound

The most prevalent and efficient method for synthesizing DPES is through a palladium-copper catalyzed cross-coupling reaction, specifically the Sonogashira coupling. This reaction is a cornerstone of modern organic synthesis for its reliability in forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[4][5]

Causality of Experimental Choice: The Sonogashira reaction is chosen for its high efficiency and mild reaction conditions, which helps to prevent the degradation of the sensitive alkynylsilane product.[4] The synthesis starts from a readily available chlorosilane precursor, dichlorodiphenylsilane. The reaction proceeds by coupling this precursor with a terminal alkyne, phenylacetylene.

-

Precursor: Dichlorodiphenylsilane is an ideal starting material due to the reactivity of the Si-Cl bonds.

-

Reagent: Phenylacetylene provides the necessary phenylethynyl moieties.

-

Catalyst System: A dual-catalyst system is employed. A palladium(0) complex (e.g., Pd(PPh₃)₂Cl₂) is the primary catalyst for the cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst to facilitate the formation of a key copper(I) acetylide intermediate, which accelerates the reaction.[4][5][6]

-

Base: An amine base, such as triethylamine or diisopropylamine, is required to neutralize the HCl generated during the reaction and to facilitate the regeneration of the active catalyst.[4]

The overall reaction is: (C₆H₅)₂SiCl₂ + 2 HC≡C-C₆H₅ ---(Pd/Cu catalyst, Base)--> (C₆H₅)₂Si(C≡C-C₆H₅)₂ + 2 HCl

Below is a diagram illustrating the general workflow for the synthesis of DPES.

Caption: Synthesis workflow for this compound via Sonogashira coupling.

Molecular Structure and Analysis

A thorough understanding of the molecular structure of DPES is essential for predicting its behavior and designing materials with desired properties. This is achieved through a combination of spectroscopic, crystallographic, and computational techniques.

Spectroscopic Characterization

Spectroscopy provides detailed information about the connectivity and chemical environment of atoms within the molecule.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The proton NMR spectrum is characterized by signals in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the protons on the two phenyl and two phenylethynyl groups.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments: the phenyl carbons attached to silicon, the other aromatic carbons, and the characteristic signals for the sp-hybridized acetylenic carbons (C≡C).

-

²⁹Si NMR: This is a crucial technique for organosilicon compounds. DPES will exhibit a characteristic chemical shift in the ²⁹Si NMR spectrum that is indicative of a tetra-coordinate silicon atom bonded to four carbon atoms.[7][8] The precise chemical shift provides insight into the electronic environment around the silicon center.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum provides confirmation of key functional groups. A sharp, medium-intensity absorption band around 2150-2175 cm⁻¹ is characteristic of the C≡C stretching vibration of the disubstituted alkyne. Bands corresponding to C-H stretching of the aromatic rings appear above 3000 cm⁻¹, and Si-C bond vibrations can be observed in the fingerprint region (e.g., 758-841 cm⁻¹).[9]

-

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive picture of the molecule's three-dimensional structure in the solid state. Analysis of the crystal structure of DPES and related alkynylsilanes reveals a distorted tetrahedral geometry around the central silicon atom.[10]

Key structural parameters obtained from crystallography include:

-

Bond Lengths: The Si-C(phenyl) and Si-C(alkynyl) bond lengths can be precisely measured. The Si-C(alkynyl) bonds are typically shorter than Si-C(alkyl) bonds, reflecting the higher s-character of the sp-hybridized carbon atom.[10]

-

Bond Angles: The C-Si-C bond angles will deviate slightly from the ideal tetrahedral angle of 109.5° due to the steric bulk of the phenyl and phenylethynyl groups. In some sterically hindered analogues, C-Si-C bond angles can be significantly widened.[10]

-

Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by weak intermolecular forces, such as van der Waals forces and potential C-H···π interactions between adjacent molecules.[11]

Computational Analysis (DFT)

Density Functional Theory (DFT) calculations are a powerful tool to complement experimental data. By solving approximations of the Schrödinger equation, DFT can predict molecular properties with high accuracy.[12]

For DPES, DFT calculations (e.g., using the B3LYP functional with a 6-31G(d) basis set) can provide:

-

Optimized Geometry: A theoretical, low-energy 3D structure with predicted bond lengths and angles that can be compared with crystallographic data.[12]

-

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter that relates to the molecule's electronic excitation properties and its potential use in optoelectronic devices.

-

Simulated Spectra: Theoretical NMR and IR spectra can be generated to aid in the assignment of experimental peaks.

The diagram below illustrates the relationship between the molecular structure of DPES and its resulting properties.

Caption: Relationship between DPES structure, properties, and applications.

Physicochemical Properties and Applications

The unique molecular architecture of DPES directly translates into a set of valuable physicochemical properties.

Summary of Properties

| Property | Typical Value / Description | Significance |

| Appearance | White to off-white crystalline solid[1] | High purity starting material |

| Melting Point | 79 - 83 °C[1] | Defines processing temperature window |

| Boiling Point | ~505 °C[13] | Indicates low volatility |

| Thermal Stability | High decomposition temperature | Suitable for high-temperature applications[1] |

| Solubility | Soluble in common organic solvents (THF, Toluene, Chloroform) | Ease of processing and reaction |

Thermal Properties

The presence of aromatic rings and the strong Si-C bonds contribute to the excellent thermal stability of DPES.[1] Thermogravimetric analysis (TGA) of polymers derived from DPES shows high decomposition temperatures, making them suitable for applications where heat resistance is critical. The rigid phenylene shell in related carbosilane structures is known to significantly increase the glass transition temperature (Tg) and overall thermal stability of macromolecules.[14]

Applications in Materials Science

DPES is primarily a platform molecule for materials science innovation.

-

High-Performance Polymers: DPES can be used as a monomer or a cross-linking agent. When polymerized, often through thermal curing, the phenylethynyl groups react to form a highly cross-linked, rigid polymer network. These resulting polysilanes exhibit superior thermal and oxidative stability, making them candidates for aerospace composites and high-temperature dielectrics.[1]

-

Organic Electronics: The conjugated phenylethynyl arms of the molecule provide pathways for electron delocalization. This property makes DPES and its derivatives interesting for use in organic electronics, such as OLEDs and organic photovoltaics, where they can function as host materials or charge-transporting layers.[1]

-

Coatings and Adhesives: The ability of DPES to form robust, cross-linked networks upon curing leads to the creation of durable and heat-resistant coatings and sealants.[1][3]

Experimental Protocols

To ensure the trustworthiness and reproducibility of research, detailed experimental protocols are provided.

Protocol: Synthesis of this compound

Materials:

-

Dichlorodiphenylsilane (1 eq.)

-

Phenylacetylene (2.2 eq.)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq.)

-

Copper(I) iodide (CuI) (0.04 eq.)

-

Triethylamine (Et₃N) (3 eq.)

-

Anhydrous Toluene or Tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Reagent Addition: To the flask, add dichlorodiphenylsilane, toluene, and triethylamine. Stir the mixture under a nitrogen atmosphere.

-

Catalyst Addition: Add the catalysts, Pd(PPh₃)₂Cl₂ and CuI, to the stirring solution.

-

Alkyne Addition: Add phenylacetylene dropwise to the reaction mixture at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to 50-60°C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield DPES as a white solid.

-

Validation: Confirm the identity and purity of the product by measuring its melting point and acquiring ¹H NMR, ¹³C NMR, and IR spectra. The data should match literature values.

Protocol: Characterization by NMR Spectroscopy

-

Sample Preparation: Prepare a solution of the purified DPES (5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

²⁹Si NMR Acquisition: If available, acquire a ²⁹Si NMR spectrum. This often requires a dedicated probe and longer acquisition times due to the low receptivity of the ²⁹Si nucleus. Inverse-gated decoupling is used to suppress the negative Nuclear Overhauser Effect (NOE).

-

Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals to determine the relative number of protons. Compare chemical shifts to reference data.

References

-

Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Technical Library. Retrieved from Gelest website. [Link]

-

Tóth, G., et al. (2006). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters, 8(17), 3749-3751. [Link]

-

Hatanaka, Y., & Hiyama, T. (2000). Coupling Reactions of Alkynylsilanes Mediated by a Cu(I) Salt: Novel Syntheses of Conjugate Diynes and Disubstituted Ethynes. The Journal of Organic Chemistry, 65(8), 2373-2378. [Link]

-

Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI). Retrieved from [Link]

-

Khan, E., & Wrackmeyer, B. (2008). 79.4 MHz 29 Si{ 1 H} NMR spectrum of allyl(methyl)bis(phenylethynyl)silane. ResearchGate. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Request PDF. (n.d.). Synthesis and Structural Diversity of Triaryl(phenylethyl)silanes. Retrieved from [Link]

- Google Patents. (n.d.). CN105801611A - Methods for preparing phenyl silane and diphenyl silane.

-

Peters, K., et al. (1999). Crystal structure of di-tert-butylbis(3-trimethylsilylethinyl)silane. ResearchGate. [Link]

-

ResearchGate. (n.d.). Structural, DFT calculations, photophysical and photochemical characteristics of 1-((E)-2-phenylethenyl)-2-(4-(2-((E)-2-phenylethenyl) phenoxy) butoxy) benzene (PPPBB). Retrieved from [Link]

-

JETIR.org. (2018). Synthesis and thermal degradation kinetics of poly(propyltri(phenylethynyl)) silane. Retrieved from [Link]

-

MDPI. (2021). Thermodynamic Properties of the First-Generation Hybrid Dendrimer with “Carbosilane Core/Phenylene Shell” Structure. Retrieved from [Link]

-

ResearchGate. (n.d.). 1. 59.6 MHz 29 Si{ 1 H} NMR spectrum (upper insert) of the.... Retrieved from [Link]

-

MDPI. (2023). Crystal Structure of New 1-Phenyl-Substituted Tribenzsilatranes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Crystal structure of trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane and Hirshfeld surface analysis of 3-bromo-2,2-bis(bromomethyl)propan-1-ol. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Crystal structure of trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane and Hirshfeld surface analysis of 3-bromo-2,2-bis(bromomethyl)propan-1-ol. Retrieved from [Link]

-

SID. (n.d.). Density Functional Theory (DFT), Structural Properties, Natural Band Orbital and Energy Studies of N-(2-Fluorophenyl)-2,6-dimeth. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. labsolu.ca [labsolu.ca]

- 3. This compound [myskinrecipes.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. jetir.org [jetir.org]

- 10. researchgate.net [researchgate.net]

- 11. Crystal Structure of New 1-Phenyl-Substituted Tribenzsilatranes | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Silane, diphenylbis(phenylethynyl)- CAS#: 18784-61-7 [m.chemicalbook.com]

- 14. mdpi.com [mdpi.com]

A Technical Guide to the Solubility of Diphenylbis(phenylethynyl)silane in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of diphenylbis(phenylethynyl)silane. Recognizing the limited availability of specific public solubility data for this compound, this document furnishes researchers, scientists, and drug development professionals with the foundational knowledge, theoretical frameworks, and practical methodologies to predict, assess, and determine its solubility in various organic solvents.

Introduction: Understanding the Compound and the Importance of Solubility

This compound is a fascinating organosilicon compound characterized by a central silicon atom bonded to two phenyl groups and two phenylethynyl groups. Its rigid, aromatic structure imparts high thermal stability, making it a valuable building block in materials science for high-performance polymers, and in organic electronics.[1] In the pharmaceutical realm, its derivatives are explored for potential applications in drug delivery systems, where understanding and controlling solubility is paramount for bioavailability and formulation.[1]

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate like this compound is a critical physicochemical property that influences every stage of the development process, from synthesis and purification to formulation and in vivo performance. Poor solubility can lead to challenges in achieving desired concentrations for reactions, difficulties in purification, and low bioavailability of the final product.

This guide will delve into the theoretical principles governing the solubility of this unique molecule, introduce a powerful predictive tool—Hansen Solubility Parameters—to estimate its behavior in various solvents, and provide a detailed experimental protocol for accurate solubility determination.

Theoretical Framework: The Science of Dissolution

The dissolution of a crystalline solid like this compound in a solvent is governed by the principle of "like dissolves like."[2] This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute interactions within the crystal lattice and the solvent-solvent interactions.[2]

Key Factors Influencing the Solubility of this compound:

-

Molecular Structure: The molecule possesses a large, nonpolar surface area due to its four aromatic rings. This suggests a preference for nonpolar or moderately polar solvents that can engage in π-π stacking and van der Waals interactions. The central silicon atom and the triple bonds of the ethynyl groups introduce some polarizability but the molecule lacks strong hydrogen bonding capabilities.

-

Solvent Properties: The polarity, polarizability, and hydrogen bonding capacity of the solvent are critical. Solvents that can effectively interact with the phenyl and phenylethynyl groups are likely to be good candidates for solubilizing this compound.

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature. This is because the increased kinetic energy helps to overcome the lattice energy of the solid.

-

Crystalline Structure: The strength of the crystal lattice of this compound will significantly impact its solubility. A more stable crystal lattice will require more energy to break apart, leading to lower solubility.

Predictive Approach: Hansen Solubility Parameters (HSP)

In the absence of specific experimental data, Hansen Solubility Parameters (HSP) offer a powerful method for predicting the solubility of a solute in a given solvent.[3] The HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every chemical is assigned three HSP values (δD, δP, δH), which can be treated as coordinates in a 3D "Hansen space." The principle is that substances with similar HSP coordinates are likely to be miscible. The "distance" (Ra) between two substances in Hansen space is a measure of their affinity. A smaller Ra value indicates a higher likelihood of solubility.

Estimating the Hansen Solubility Parameters of this compound

Due to the lack of published HSP values for this compound, we can estimate them using the group contribution method.[4][5] This involves breaking down the molecule into its constituent functional groups and summing their respective contributions to the overall HSP.

Molecular Breakdown:

-

Two Phenyl Groups (-C₆H₅)

-

Two Phenylethynyl Groups (-C≡C-C₆H₅)

-

One Silane Moiety (>Si<)

Estimated Hansen Solubility Parameters for this compound:

| Parameter | Estimated Value (MPa⁰·⁵) | Justification |

| δD | 18.0 - 20.0 | High aromatic content leads to strong dispersion forces. |

| δP | 4.0 - 6.0 | The silicon heteroatom and acetylenic bonds introduce some polarity. |

| δH | 1.0 - 3.0 | Lacks significant hydrogen bond donor or acceptor sites. |

Disclaimer: These are estimated values and should be used as a preliminary guide for solvent selection. Experimental determination is necessary for accurate values.

Hansen Solubility Parameters of Common Organic Solvents

The following table provides the HSP for a selection of common organic solvents.[6][7][8] By comparing these values to the estimated HSP of this compound, researchers can prioritize solvents for experimental testing.

| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 14.7 | 12.3 | 22.3 |

Based on these estimations, solvents like toluene, chloroform, and THF are predicted to be good solvents for this compound due to their similar HSP profiles.

The logical relationship for predicting solubility using HSP is illustrated in the following diagram:

Caption: Predictive workflow for solubility using Hansen Solubility Parameters.

Experimental Protocol: Gravimetric Determination of Solubility

To obtain definitive solubility data, an experimental approach is essential. The following gravimetric method is a reliable technique for determining the solubility of a solid compound in an organic solvent.[9][10][11][12]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to 0.0001 g)

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Syringe filters (0.22 µm, solvent-compatible)

-

Pre-weighed glass vials for filtrate collection

-

Vacuum oven or desiccator

Experimental Workflow

The following diagram outlines the key steps in the gravimetric determination of solubility.

Caption: Step-by-step workflow for gravimetric solubility determination.

Detailed Procedure

-

Preparation: Add an excess amount of this compound to a vial containing a known volume or weight of the chosen organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or bath. Allow the mixture to equilibrate for 24-48 hours. This extended period ensures that the solution reaches saturation.

-

Sampling: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filtration: Attach a 0.22 µm syringe filter to the syringe and dispense the solution into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved microcrystals.

-

Weighing the Solution: Immediately cap the vial containing the filtrate and weigh it to determine the exact mass of the saturated solution.

-

Solvent Evaporation: Remove the solvent from the filtrate vial. This can be achieved by using a rotary evaporator, a stream of inert gas, or by placing the vial in a vacuum oven at a moderate temperature until all the solvent has evaporated and a constant weight of the dried solute is achieved.

-

Final Weighing: Weigh the vial containing the dried this compound.

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of the aliquot in mL)

Alternatively, if masses were used:

Solubility ( g/100 g solvent) = [(Mass of dried solute) / (Mass of saturated solution - Mass of dried solute)] x 100

Conclusion

While specific published solubility data for this compound is scarce, this guide provides a robust framework for researchers to approach its solubility. By understanding the underlying theoretical principles and employing predictive tools like Hansen Solubility Parameters, scientists can make informed decisions about solvent selection. Furthermore, the detailed experimental protocol for gravimetric analysis empowers researchers to generate their own high-quality solubility data, which is indispensable for advancing research and development in materials science and pharmaceuticals. The combination of theoretical prediction and experimental validation will undoubtedly accelerate the application of this versatile organosilicon compound.

References

- Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient and Their Importance in Surface Coating Formulation. Copenhagen: Danish Technical Press.

- Stefanis, E., & Panayiotou, C. (2008). A New Group-Contribution Method for Predicting Hansen Solubility Parameters of Pure Organic Compounds. International Journal of Thermophysics, 29(2), 568-585.

-

Chemistry LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

- Guenthner, A. J., et al. (2014). Bis-phenylethynyl Polyhedral Oligomeric Silsesquioxanes: New High-Temperature, Processable Thermosetting Materials. ACS Applied Materials & Interfaces, 6(15), 13076-13089.

-

Hansen Solubility Parameters. (n.d.). HSP Basics. Retrieved from [Link]

-

iFormulate. (n.d.). A Quick Guide to Hansen Solubility Parameters. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

Quora. (2021). How do you determine the solubility of a solid?. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Hansen solubility parameters of different solvents and physico-chemical.... Retrieved from [Link]

-

Prof Steven Abbott. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.3E: Experimentally Testing Solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. kinampark.com [kinampark.com]

- 5. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method (2008) | Emmanuel Stefanis | 414 Citations [scispace.com]

- 6. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 7. researchgate.net [researchgate.net]

- 8. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 9. pharmajournal.net [pharmajournal.net]

- 10. quora.com [quora.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. scribd.com [scribd.com]

An In-depth Technical Guide to the Electronic Properties of Diphenylbis(phenylethynyl)silane

Abstract

Diphenylbis(phenylethynyl)silane (DPBPS) is an organosilicon compound featuring a central silicon atom bonded to two phenyl and two phenylethynyl groups. This unique molecular architecture imparts a combination of thermal stability, mechanical robustness, and intriguing electronic properties, making it a compelling candidate for applications in organic electronics and materials science.[1] This guide provides a comprehensive exploration of the synthesis, characterization, and electronic properties of DPBPS, offering researchers and drug development professionals a detailed technical resource. While direct experimental data for DPBPS is consolidated from various sources, this guide also presents established methodologies for its characterization and computational analysis to predict its behavior.

Introduction: The Significance of Organosilicon Acetylenic Compounds

Organosilicon compounds, particularly those incorporating acetylenic moieties, have garnered significant attention in materials science. The silicon atom, with its larger atomic radius and the availability of d-orbitals for bonding, can influence the electronic structure of adjacent π-conjugated systems. The phenylethynyl group, a rigid and linear conjugated system, is a well-known chromophore. The combination of these two components in the DPBPS scaffold results in a molecule with enhanced thermal and mechanical properties, making it suitable for the fabrication of high-performance polymers and optoelectronic devices.[1] The potential applications of DPBPS span organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a building block for advanced polymers.[1]

Synthesis of this compound

The most common and efficient method for synthesizing aryl-alkynyl compounds like DPBPS is the Sonogashira cross-coupling reaction.[2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Proposed Synthetic Pathway: Sonogashira Cross-Coupling

The synthesis of DPBPS can be readily achieved by the reaction of dichlorodiphenylsilane with phenylacetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.

Reaction Scheme:

Caption: Proposed synthesis of DPBPS via Sonogashira coupling.

Detailed Experimental Protocol (Representative)

This protocol is based on standard Sonogashira reaction conditions and should be optimized for specific laboratory setups.

-

Reaction Setup: To a flame-dried Schlenk flask, add dichlorodiphenylsilane (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.04 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

-

Solvent and Reagents: Add anhydrous toluene via syringe, followed by degassed triethylamine (4.0 eq.).

-

Addition of Alkyne: Slowly add phenylacetylene (2.2 eq.) to the stirred reaction mixture at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 70°C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

-

Extraction: Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white to off-white solid.[1]

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized DPBPS.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Resonances in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons of the phenyl and phenylethynyl groups. |

| ¹³C NMR | Signals for the sp-hybridized carbons of the alkyne (approx. 85-95 ppm) and the aromatic carbons. |

| FT-IR | A characteristic absorption band for the C≡C triple bond stretching vibration (approx. 2150-2260 cm⁻¹). |

Photophysical Properties

The photophysical properties of DPBPS are crucial for its potential applications in optoelectronic devices.

-

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum is expected to show absorption bands in the ultraviolet region, characteristic of the π-π* transitions of the phenyl and phenylethynyl chromophores. For a related compound, dimethylbis(phenylethynyl)silane, a maximum absorption wavelength of 249 nm in cyclohexane has been reported.

-

Fluorescence Spectroscopy: Upon excitation at a suitable wavelength, DPBPS is expected to exhibit fluorescence. The emission wavelength and quantum yield are key parameters for assessing its potential as an emissive material in OLEDs. For instance, luminescent tetraphenylethene-substituted silanes show high fluorescence quantum yields in the solid state.[4]

Electronic Properties: A Theoretical and Experimental Approach

The electronic properties of DPBPS, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are fundamental to understanding its charge transport characteristics.

Computational Analysis: Density Functional Theory (DFT)

DFT and Time-Dependent DFT (TD-DFT) are powerful computational tools for predicting the electronic structure and properties of molecules.

Workflow for Computational Analysis:

Caption: A typical workflow for the computational analysis of DPBPS.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO levels is the electronic bandgap, which is a critical parameter for determining the color of emission in OLEDs and the open-circuit voltage in OPVs.

-

Ionization Potential and Electron Affinity: The HOMO energy is related to the ionization potential (the energy required to remove an electron), while the LUMO energy is related to the electron affinity (the energy released when an electron is added). For a related compound, trimethyl(phenylethynyl)silane, the ionization energy has been reported to be in the range of 8.16-8.37 eV.[5]

Electrochemical Characterization: Cyclic Voltammetry (CV)

Cyclic voltammetry is an experimental technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Experimental Protocol for Cyclic Voltammetry:

-

Solution Preparation: Prepare a dilute solution (e.g., 1 mM) of DPBPS in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

-

Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement: Record the cyclic voltammogram by scanning the potential to measure the oxidation and reduction potentials of DPBPS.

-

Data Analysis: The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction potentials, respectively, often referenced to an internal standard like ferrocene/ferrocenium (Fc/Fc⁺).

Applications in Organic Electronics

The unique combination of properties of DPBPS makes it a promising material for various applications in organic electronics.

Organic Light-Emitting Diodes (OLEDs)

DPBPS can potentially be used as an emissive or host material in the emissive layer of an OLED. Its high thermal stability is advantageous for device longevity. A study on luminescent tetraphenylethene-substituted silanes demonstrated that these materials can be used as emitting layers in multilayer OLEDs, achieving deep blue electroluminescence with a maximum luminance of 5672 cd/m² and an external quantum efficiency of 1.6%.[4]

Schematic of a Multilayer OLED:

Caption: A representative structure of a multilayer OLED incorporating a material like DPBPS.

Organic Photovoltaics (OPVs)

In OPVs, DPBPS could potentially function as a donor or acceptor material in the active layer, depending on its energy levels relative to other materials in the blend. Its strong absorption in the UV region could be beneficial for harvesting high-energy photons.

Conclusion